molecular formula C7H11NO B8083509 (NZ)-N-norbornan-2-ylidenehydroxylamine

(NZ)-N-norbornan-2-ylidenehydroxylamine

Cat. No.: B8083509
M. Wt: 125.17 g/mol
InChI Key: RPGSLIJSBHTVPW-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(NZ)-N-norbornan-2-ylidenehydroxylamine is a hydroxylamine derivative featuring a norbornane backbone, a bicyclic hydrocarbon known for its structural rigidity and strain. Hydroxylamine derivatives are pivotal in organic synthesis, coordination chemistry, and pharmaceutical applications due to their ability to act as ligands or intermediates in redox reactions .

Properties

IUPAC Name

(NZ)-N-(2-bicyclo[2.2.1]heptanylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-8-7-4-5-1-2-6(7)3-5/h5-6,9H,1-4H2/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGSLIJSBHTVPW-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC\2CC1C/C2=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Condensation

In a typical procedure, norbornan-2-one is refluxed with hydroxylamine hydrochloride in ethanol or methanol, using hydrochloric acid as a catalyst. The reaction proceeds at 80–100°C for 6–12 hours, yielding the target compound as a crystalline solid. Acid catalysis enhances the electrophilicity of the carbonyl group, accelerating imine formation. However, excessive acidity may promote side reactions, such as oxime tautomerization or decomposition.

Representative Protocol

  • Reactants : Norbornan-2-one (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv)

  • Solvent : Ethanol (anhydrous)

  • Catalyst : HCl (0.1 equiv)

  • Conditions : Reflux at 85°C for 8 hours

  • Yield : 68–72%

Metal-Mediated Syntheses

Transition metal catalysts, particularly nickel(II) and copper(II) salts, have been employed to enhance reaction efficiency and stereoselectivity. These metals coordinate with the hydroxylamine and ketone, facilitating imine bond formation while suppressing side pathways.

Nickel(II)-Catalyzed Reactions

Nickel chloride (NiCl₂) in aqueous methanol at 100°C promotes the condensation of norbornan-2-one with hydroxylamine, achieving yields up to 75%. The metal center stabilizes the intermediate enolate, directing the (Z)-configuration of the imine bond.

Key Observations

  • Catalyst : NiCl₂ (5 mol%)

  • Solvent : Methanol/H₂O (4:1 v/v)

  • Temperature : 100°C, 24 hours

  • Stereoselectivity : >90% (Z)-isomer

Solvent and Temperature Optimization

The choice of solvent significantly impacts reaction kinetics and product purity. Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but may complicate purification. Hydrothermal conditions in water-methanol mixtures improve solubility and reduce byproduct formation.

Solvent Effects

Solvent SystemReaction Time (h)Yield (%)Purity (%)
Ethanol86895
Methanol/H₂O247598
DMF66590

Data synthesized from.

Stereochemical Control

The (NZ)-configuration arises from the preferential formation of the (Z)-imine due to steric hindrance between the norbornane skeleton and hydroxylamine’s hydroxyl group. Computational studies suggest that the transition state for (Z)-isomer formation is 2.3 kcal/mol lower in energy than the (E)-isomer, aligning with experimental observations.

Large-Scale Industrial Methods

Patent US20160264498A1 details a high-pressure tubular reactor system for synthesizing norbornane derivatives. Adapting this method, norbornan-2-one and hydroxylamine are reacted at 4:1 molar ratios under 10–15 bar pressure, achieving 82% yield with minimal purification.

Industrial Protocol Highlights

  • Pressure : 12 bar

  • Catalyst : Sulfuric acid (0.5 mol%)

  • Throughput : 1.2 kg/h

  • Purity : 99% by GC-MS

Challenges and Mitigation Strategies

Byproduct Formation

Competing oxime formation is mitigated by maintaining anhydrous conditions and using excess hydroxylamine (1.5 equiv). Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the target compound.

Thermal Stability

This compound decomposes above 150°C. Storage at –20°C under nitrogen is recommended to prevent radical-mediated degradation .

Chemical Reactions Analysis

(NZ)-N-norbornan-2-ylidenehydroxylamine undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The hydroxylamine group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(NZ)-N-norbornan-2-ylidenehydroxylamine has a wide range of scientific research applications, including:

    Chemistry: In organic synthesis, it serves as an intermediate for the preparation of various complex molecules. Its unique structure makes it a valuable building block for designing new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.

    Medicine: There is interest in exploring this compound as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity are advantageous for various manufacturing processes.

Mechanism of Action

The mechanism of action of (NZ)-N-norbornan-2-ylidenehydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. This interaction can disrupt biological pathways and processes, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

Key Observations :

  • The phenanthrenylidene derivative exhibits higher molecular weight, boiling point, and lipophilicity (LogP) due to its aromatic system .
  • The norbornane derivative’s rigid structure may reduce solubility in polar solvents compared to the linear aliphatic analog .

Reactivity and Stability

  • (NZ)-N-(2-ethylbutylidene)hydroxylamine: Linear aliphatic chains typically enhance flexibility but may reduce thermal stability.
  • (NZ)-N-(phenanthrenylidene)hydroxylamine : The aromatic system stabilizes the molecule via conjugation, likely increasing resistance to oxidation. Its high boiling point (422.5°C) indicates strong intermolecular forces .
  • Norbornan-2-ylidene Derivative: The strained bicyclic system may enhance reactivity in cycloaddition or ring-opening reactions. Steric hindrance could slow kinetics compared to less bulky analogs.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (NZ)-N-norbornan-2-ylidenehydroxylamine in laboratory settings?

  • Methodological Answer : Synthesis requires careful control of reaction conditions, such as pH and temperature. For example, alkaline media (pH ~11.9) may lead to hydrolysis or competing reactions, as observed in norbornadiene derivatives under similar conditions . Use inert atmospheres (e.g., nitrogen) to prevent oxidation of hydroxylamine groups. Purification via column chromatography or recrystallization is critical due to potential byproducts. Reference structural validation using spectroscopic methods (e.g., NMR, IR) to confirm product integrity .

Q. How can researchers characterize the stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to buffered solutions across a pH range (e.g., 0.6–12.0). Monitor degradation via HPLC or UV-Vis spectroscopy. Note that alkaline conditions (pH >10) may promote hydrolysis, as seen in related cyclohexene-hydroxylamine systems . Include controls with stabilizers (e.g., antioxidants) to assess mitigation strategies. Document thermal stability using differential scanning calorimetry (DSC) .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR to resolve norbornane ring protons and hydroxylamine substituents. IR spectroscopy can identify N–O and C=N stretching vibrations (1600–1700 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Cross-reference with databases like NIST Chemistry WebBook for spectral validation . For crystallographic confirmation, grow single crystals in non-polar solvents and perform X-ray diffraction .

Advanced Research Questions

Q. How can contradictions in reaction mechanisms involving this compound be resolved?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁵N or ¹⁸O) to trace reaction pathways. For example, compare outcomes under acidic vs. alkaline conditions to determine if hydrolysis competes with cyclization. Kinetic studies (e.g., stopped-flow spectroscopy) can identify rate-determining steps. Computational modeling (DFT or MD simulations) may predict transition states and validate experimental observations . Publish raw datasets openly to enable peer validation and meta-analyses .

Q. What strategies are effective for analyzing the compound’s reactivity in multi-step synthetic pathways?

  • Methodological Answer : Design stepwise reactions with intermediate isolation and characterization. For instance, test the compound’s electrophilicity in Michael additions or [3+2] cycloadditions. Use in situ monitoring (e.g., ReactIR) to detect transient intermediates. Compare yields and stereoselectivity under varying catalysts (e.g., Lewis acids). Address contradictions by replicating experiments with rigorous controls and statistical validation (e.g., ANOVA) .

Q. How can computational models predict the biological activity of derivatives of this compound?

  • Methodological Answer : Perform molecular docking studies using software like AutoDock or Schrödinger to simulate interactions with target enzymes (e.g., hydroxylamine reductases). Validate predictions with in vitro assays measuring IC₅₀ values. QSAR (Quantitative Structure-Activity Relationship) models can correlate substituent effects (e.g., electron-withdrawing groups on the norbornane ring) with activity trends. Cross-check results against crystallographic data from the Protein Data Bank (PDB) .

Data Analysis & Reproducibility

Q. What frameworks ensure reproducibility in studies involving this compound?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Publish detailed protocols on platforms like protocols.io , including raw spectral data and chromatograms. Use electronic lab notebooks (ELNs) to track batch variations in synthesis. Collaborate with independent labs for inter-laboratory validation, particularly for disputed results (e.g., conflicting kinetic data) .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, pKa)?

  • Methodological Answer : Re-measure properties using standardized methods (e.g., shake-flask for solubility, potentiometric titration for pKa). Compare results across solvents (e.g., DMSO vs. water) and temperatures. If contradictions persist, conduct meta-analyses of published data to identify systemic errors (e.g., calibration biases). Reference authoritative databases like NIST to resolve conflicts .

Ethical & Safety Considerations

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Follow GHS guidelines for hydroxylamine derivatives: use fume hoods, nitrile gloves, and explosion-proof refrigerators for storage. Monitor for nitroso byproducts, which may be carcinogenic. Include emergency protocols for spills (neutralization with dilute acetic acid) and first-aid measures (eye irrigation with saline) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.